molecular formula C7H6ClNS B1583922 3-Chlorothiobenzamide CAS No. 2548-79-0

3-Chlorothiobenzamide

Cat. No.: B1583922
CAS No.: 2548-79-0
M. Wt: 171.65 g/mol
InChI Key: OQEBJXXIPHYYEG-UHFFFAOYSA-N
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Description

3-Chlorothiobenzamide: is an organic compound with the molecular formula C7H6ClNS and a molecular weight of 171.65 g/mol . It is a derivative of benzamide where the amide group is substituted with a thiocarbonyl group and a chlorine atom is attached to the benzene ring at the third position. This compound is primarily used in research settings and has various applications in chemical synthesis and biological studies.

Mechanism of Action

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Chlorothiobenzamide . Factors such as temperature and pH can affect the structure of the compound and its ability to interact with its targets. Additionally, the presence of other molecules in the environment can also influence the compound’s action.

Biochemical Analysis

Biochemical Properties

3-Chlorothiobenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with proteases, which are enzymes that break down proteins into smaller peptides or amino acids . The nature of these interactions often involves the inhibition of protease activity, thereby affecting protein degradation processes . Additionally, this compound can bind to specific protein receptors, altering their conformation and function .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound has been shown to inhibit certain signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells . It also affects gene expression by altering the transcriptional activity of specific genes involved in cell cycle regulation and apoptosis . Furthermore, this compound impacts cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic fluxes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For instance, this compound inhibits proteases by binding to their active sites, preventing substrate access and subsequent catalysis . This inhibition can result in the accumulation of undegraded proteins and peptides within cells . Additionally, this compound can modulate gene expression by interacting with transcription factors, thereby influencing the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings can vary over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can be significant. Prolonged exposure to this compound can lead to sustained inhibition of protease activity, resulting in the accumulation of undegraded proteins and peptides . This can ultimately affect cellular homeostasis and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to inhibit protease activity without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver and kidney damage . Threshold effects have also been observed, where a certain dosage is required to achieve significant inhibition of protease activity . These findings highlight the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are involved in the metabolism of various xenobiotics . These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound . Additionally, this compound can affect metabolic fluxes by inhibiting key metabolic enzymes, leading to altered levels of metabolites within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . For instance, the compound can be transported across cell membranes by organic anion transporters, facilitating its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . These interactions can affect the compound’s bioavailability and efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It has been observed to localize primarily in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, this compound can be targeted to specific organelles, such as the endoplasmic reticulum and mitochondria, through post-translational modifications and targeting signals . These localization patterns can influence the compound’s activity and function within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chlorothiobenzamide can be synthesized through several methods. One common method involves the reaction of 3-chlorobenzoyl chloride with ammonium thiocyanate in the presence of a base such as pyridine . The reaction typically proceeds under reflux conditions, and the product is isolated by crystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Chlorothiobenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form using oxidizing agents such as or .

    Reduction: Reduction of this compound can yield using reducing agents like .

    Substitution: The chlorine atom in this compound can be substituted with other nucleophiles such as or under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base or catalyst.

Major Products:

    Oxidation: 3-Chlorobenzamide.

    Reduction: 3-Chlorobenzylamine.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-Chlorothiobenzamide has several applications in scientific research:

Comparison with Similar Compounds

    2-Chlorothiobenzamide: Similar structure but with the chlorine atom at the second position.

    3-Chlorobenzamide: Lacks the thiocarbonyl group.

    3-Chlorobenzylamine: Resulting from the reduction of 3-Chlorothiobenzamide.

Uniqueness: this compound is unique due to the presence of both a chlorine atom and a thiocarbonyl group, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

3-chlorobenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNS/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEBJXXIPHYYEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30180162
Record name Benzenecarbothioamide, 3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30180162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2548-79-0
Record name Benzenecarbothioamide, 3-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002548790
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenecarbothioamide, 3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30180162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2548-79-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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